
Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride is a benzodiazepine derivative that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride acts as a positive allosteric modulator of GABA-A receptors. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter gamma-aminobutyric acid (GABA). Binding of GABA to GABA-A receptors leads to the opening of chloride ion channels, which leads to hyperpolarization of the neuron and inhibition of neuronal activity. Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride enhances the binding of GABA to GABA-A receptors, leading to increased chloride ion influx and enhanced inhibition of neuronal activity.
Efectos Bioquímicos Y Fisiológicos
Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride has been shown to have various biochemical and physiological effects. It has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity. This compound has also been shown to have anxiolytic, sedative, and muscle relaxant effects. Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride has also been shown to have anticonvulsant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride has several advantages for lab experiments. It is a potent and selective positive allosteric modulator of GABA-A receptors, which makes it an excellent tool for studying the pharmacology of these receptors. This compound is also relatively stable and easy to synthesize. However, Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride has some limitations. It has low solubility in water, which can make it challenging to use in some experiments. Additionally, this compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride. One potential direction is to study the structure-activity relationship of this compound and its analogs to develop more potent and selective positive allosteric modulators of GABA-A receptors. Another direction is to study the role of GABA-A receptors in various physiological processes, such as learning and memory, and to develop new therapeutic agents that target these receptors. Finally, research on Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride can help to improve our understanding of the mechanisms underlying anxiety, sleep, and muscle relaxation, which could lead to the development of new treatments for these conditions.
Métodos De Síntesis
Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride can be synthesized using various methods. One of the most common methods is the reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one with pyridine in the presence of phosphorus oxychloride. This reaction leads to the formation of Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride.
Aplicaciones Científicas De Investigación
Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride has been widely used in scientific research as a tool to study GABA-A receptors. This compound acts as a positive allosteric modulator of GABA-A receptors, which are known to play a crucial role in the regulation of anxiety, sleep, and muscle relaxation. Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride has been used to study the pharmacology of GABA-A receptors and their role in various physiological processes.
Propiedades
Número CAS |
18878-40-5 |
|---|---|
Nombre del producto |
Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride |
Fórmula molecular |
C20H15Cl2N3O |
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
6-chloro-5-phenyl-3-pyridin-1-ium-1-yl-1,3-dihydro-1,4-benzodiazepin-2-one;chloride |
InChI |
InChI=1S/C20H14ClN3O.ClH/c21-15-10-7-11-16-17(15)18(14-8-3-1-4-9-14)23-19(20(25)22-16)24-12-5-2-6-13-24;/h1-13,19H;1H |
Clave InChI |
QUOOADSTZARQQV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C(=CC=C3)Cl)[N+]4=CC=CC=C4.[Cl-] |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C(=CC=C3)Cl)[N+]4=CC=CC=C4.[Cl-] |
Sinónimos |
Pyridinium, 1-(7-chloro-2,3-dihydro-5-phenyl-2,3-dihydro-1H-1,4-benzod iazepin-3-yl)-, chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methylbenzo[c]cinnoline](/img/structure/B95863.png)
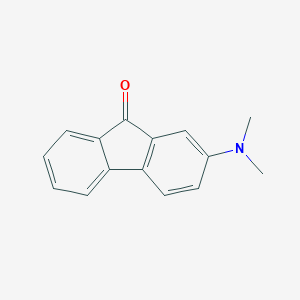

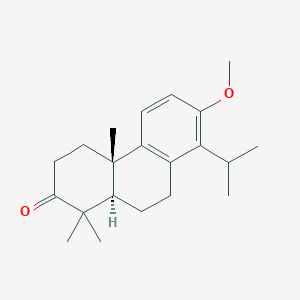

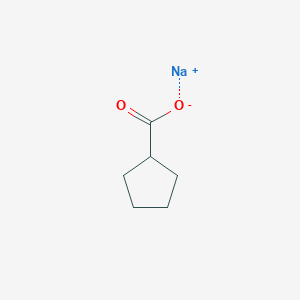
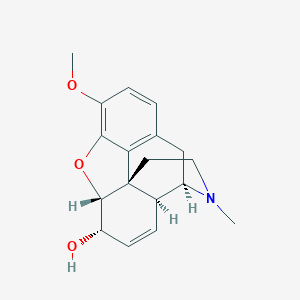
![1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one](/img/structure/B95876.png)
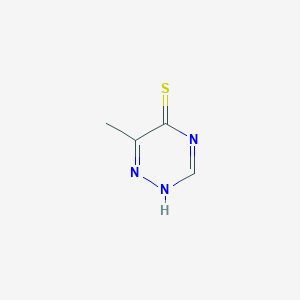

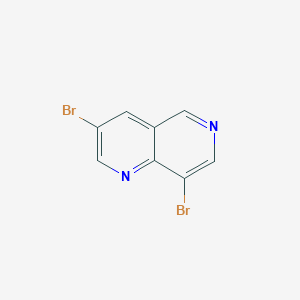
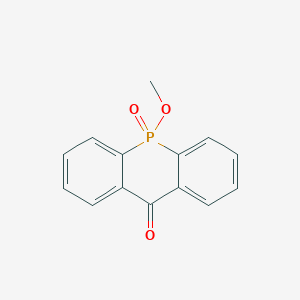
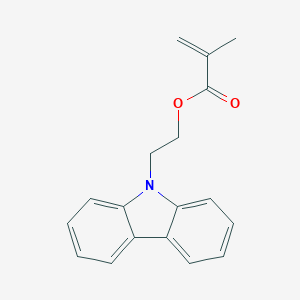
![Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester](/img/structure/B95888.png)